molecular formula C8H14OSi B12561161 Silane, trimethyl(4-methyl-3-furanyl)- CAS No. 170651-01-1

Silane, trimethyl(4-methyl-3-furanyl)-

Cat. No.: B12561161
CAS No.: 170651-01-1
M. Wt: 154.28 g/mol
InChI Key: CLVIGSAHPGPOIL-UHFFFAOYSA-N
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Description

Silane, trimethyl(4-methyl-3-furanyl)- is an organosilicon compound with the molecular formula C_9H_16OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one 4-methyl-3-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl(4-methyl-3-furanyl)- typically involves the reaction of trimethylchlorosilane with 4-methyl-3-furanyl lithium or Grignard reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

(CH3)3SiCl+4-methyl-3-furanyl-MgBr(CH3)3Si-4-methyl-3-furanyl+MgBrCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{4-methyl-3-furanyl-MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{Si-4-methyl-3-furanyl} + \text{MgBrCl} (CH3​)3​SiCl+4-methyl-3-furanyl-MgBr→(CH3​)3​Si-4-methyl-3-furanyl+MgBrCl

Industrial Production Methods

In an industrial setting, the production of Silane, trimethyl(4-methyl-3-furanyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(4-methyl-3-furanyl)- undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones.

    Reduction: The compound can be reduced using hydrosilanes to form silane derivatives.

    Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H_2O_2).

    Reduction: Hydrosilanes such as triethylsilane (Et_3SiH) are commonly used.

    Substitution: Nucleophiles like lithium aluminum hydride (LiAlH_4) and Grignard reagents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of lactones and other oxygenated derivatives.

    Reduction: Formation of silane derivatives with reduced functional groups.

    Substitution: Formation of various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, trimethyl(4-methyl-3-furanyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Medicine: Explored for its potential in developing new pharmaceuticals with improved stability and bioavailability.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, trimethyl(4-methyl-3-furanyl)- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various chemical reactions, including hydrosilylation and polymerization.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the furan ring, making it less reactive in certain applications.

    Triethylsilane: Contains ethyl groups instead of methyl groups, leading to different reactivity and physical properties.

    Phenyltrimethylsilane: Contains a phenyl group instead of the furan ring, resulting in different chemical behavior.

Uniqueness

Silane, trimethyl(4-methyl-3-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.

Properties

CAS No.

170651-01-1

Molecular Formula

C8H14OSi

Molecular Weight

154.28 g/mol

IUPAC Name

trimethyl-(4-methylfuran-3-yl)silane

InChI

InChI=1S/C8H14OSi/c1-7-5-9-6-8(7)10(2,3)4/h5-6H,1-4H3

InChI Key

CLVIGSAHPGPOIL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1[Si](C)(C)C

Origin of Product

United States

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